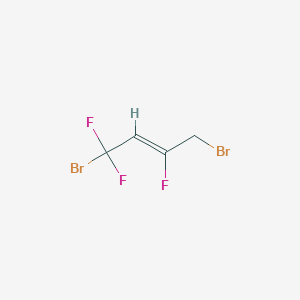
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene is an organofluorine compound characterized by the presence of bromine and fluorine atoms attached to a butene backbone. The “Z” designation indicates the geometric configuration of the double bond, where the higher priority substituents are on the same side.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene typically involves the addition of bromine to a fluorinated butene precursor. One common method is the bromination of 1,1,3-trifluorobut-2-ene using bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄) under controlled temperature conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and bromine concentration. This ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide (OH⁻) or alkoxide (RO⁻) ions.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form fluorinated alkynes or alkenes.
Addition Reactions: The double bond can participate in addition reactions with electrophiles like hydrogen halides (HX) or halogens (X₂).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Major Products
Substitution: Formation of 1,4-dihydroxy-1,1,3-trifluorobut-2-ene.
Elimination: Formation of 1,1,3-trifluorobut-2-yne.
Addition: Formation of 1,4-dibromo-1,1,3,3-tetrafluorobutane.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene serves as a versatile intermediate for the preparation of more complex fluorinated compounds. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a candidate for drug development. It can be used to synthesize fluorinated analogs of biologically active molecules, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, the fluorine atoms can enhance binding affinity to target proteins or enzymes, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1,4-dibromo-1,1,3-trifluorobut-2-ene: The “E” isomer has the higher priority substituents on opposite sides of the double bond, leading to different reactivity and physical properties.
1,4-dibromo-1,1,3,3-tetrafluorobutane: Lacks the double bond, resulting in different chemical behavior and applications.
1,4-dichloro-1,1,3-trifluorobut-2-ene:
Uniqueness
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene is unique due to its specific geometric configuration and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C4H3Br2F3 |
|---|---|
Peso molecular |
267.87 g/mol |
Nombre IUPAC |
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene |
InChI |
InChI=1S/C4H3Br2F3/c5-2-3(7)1-4(6,8)9/h1H,2H2/b3-1- |
Clave InChI |
LCTKXPQKSGIAQF-IWQZZHSRSA-N |
SMILES isomérico |
C(/C(=C/C(F)(F)Br)/F)Br |
SMILES canónico |
C(C(=CC(F)(F)Br)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




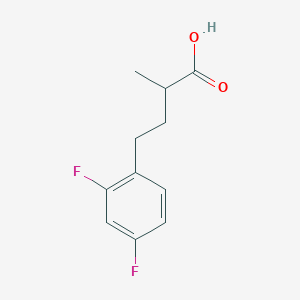
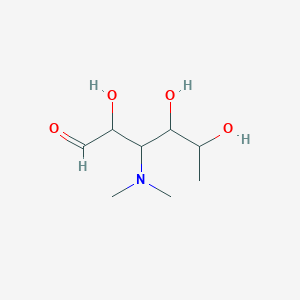


![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)
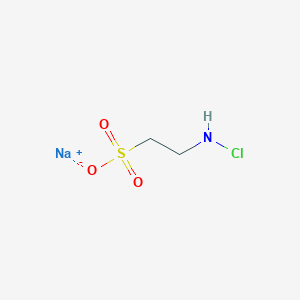
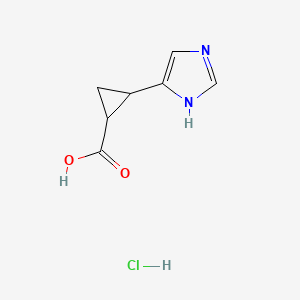

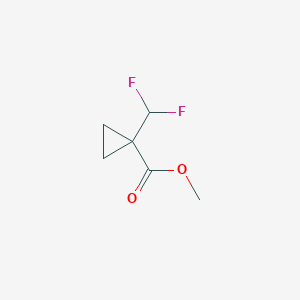

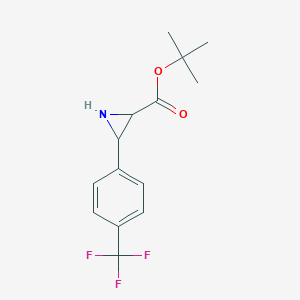
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
